molecular formula C16H12FN3O2 B2935388 N1-(2-cyanophenyl)-N2-(2-fluorobenzyl)oxalamide CAS No. 898356-14-4

N1-(2-cyanophenyl)-N2-(2-fluorobenzyl)oxalamide

Cat. No.: B2935388
CAS No.: 898356-14-4
M. Wt: 297.289
InChI Key: ISHRMTPHFWHWFT-UHFFFAOYSA-N
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Description

N1-(2-Cyanophenyl)-N2-(2-fluorobenzyl)oxalamide is an oxalamide derivative characterized by two distinct aromatic substituents: a 2-cyanophenyl group at the N1 position and a 2-fluorobenzyl group at the N2 position.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(2-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-7-3-1-6-12(13)10-19-15(21)16(22)20-14-8-4-2-5-11(14)9-18/h1-8H,10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHRMTPHFWHWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=CC=C2C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-fluorobenzyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 2-fluorobenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After the initial reaction, the mixture is gradually warmed to room temperature to complete the formation of the oxalamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-fluorobenzyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl or fluorobenzyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-fluorobenzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(2-fluorobenzyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The cyanophenyl and fluorobenzyl groups allow the compound to bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Modifications and Substituent Effects

Oxalamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides
Compound Name N1 Substituent N2 Substituent Key Properties/Applications References
Target Compound :
N1-(2-cyanophenyl)-N2-(2-fluorobenzyl)oxalamide
2-cyanophenyl 2-fluorobenzyl Hypothesized applications in enzyme inhibition or material science (inferred from analogs).
S336 (CAS 745047-53-4) :
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Approved umami flavoring agent (FEMA 4233); replaces monosodium glutamate (MSG) in food products.
Compound 22 (CID 7585377) :
N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide
2-fluorobenzyl 2-nitrophenyl Nitro group enhances electrophilicity; potential pharmacological applications (PubChem data).
Compound 22 () :
N1-(3-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide
3-cyanophenyl 4-methoxyphenethyl Synthesized for enzyme inhibition studies; positional isomer of the target compound.
GMC-2 :
N1-(3-chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide
3-chloro-4-fluorophenyl 1,3-dioxoisoindolin-2-yl Antimicrobial activity tested; cyclic imide enhances rigidity.
Compound 28 () :
N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide
3-chloro-4-fluorophenyl 4-methoxyphenethyl Evaluated for cytochrome P450 interactions; methoxy group improves solubility.

Key Findings from Comparative Studies

Substituent Position Sensitivity: The 2-cyanophenyl group in the target compound differs from the 3-cyanophenyl in ’s Compound 22. Fluorine at the ortho position (2-fluorobenzyl) may enhance metabolic stability compared to para-substituted analogs due to reduced CYP450-mediated oxidation .

Biological Activity Trends :

  • Umami flavor agents like S336 prioritize substituents that enhance taste receptor (hTAS1R1/hTAS1R3) binding, such as pyridinyl and methoxy groups .
  • Antiviral oxalamides () often incorporate heterocyclic moieties (e.g., thiazolyl) and chlorophenyl groups to optimize viral entry inhibition .

Data Tables

Table 2: Physicochemical Properties of Selected Oxalamides
Compound Name Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₆H₁₁FN₂O₂ 282.27 –CN (cyano), –F (fluoro)
S336 C₁₉H₂₂N₂O₄ 342.39 –OCH₃ (methoxy), pyridinyl
Compound 22 () C₁₈H₁₇N₂O₃ 309.34 –CN (cyano), –OCH₃ (methoxy)
CID 7585377 C₁₅H₁₁FN₂O₄ 326.26 –F (fluoro), –NO₂ (nitro)

Biological Activity

N1-(2-cyanophenyl)-N2-(2-fluorobenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanism of action.

Chemical Structure

The compound can be represented structurally as follows:

N1 2 cyanophenyl N2 2 fluorobenzyl oxalamide\text{N1 2 cyanophenyl N2 2 fluorobenzyl oxalamide}

This structure features a central oxalamide group with two distinct aromatic substituents, which may influence its biological properties.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. The inhibition of specific enzymes, such as hexokinase, is particularly relevant in cancer metabolism, as it can disrupt the glycolytic pathway that is often upregulated in tumors.

  • Hexokinase Inhibition : Studies have shown that fluorinated derivatives of compounds can enhance inhibitory effects on hexokinase, leading to reduced glycolysis in cancer cells. This suggests that this compound could potentially serve as an effective inhibitor in similar pathways .

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary data suggest that the compound exhibits potent cytotoxicity, particularly under hypoxic conditions that are characteristic of tumor microenvironments.

  • IC50 Values : The compound's effectiveness can be quantified by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Research has shown that fluorinated compounds often yield lower IC50 values, suggesting enhanced potency .

Case Studies and Experimental Data

  • Study on Fluorinated Derivatives : A recent study evaluated several fluorinated derivatives, including those structurally related to this compound. The findings revealed that these derivatives significantly inhibited hexokinase activity and demonstrated cytotoxic effects on glioblastoma multiforme (GBM) cells .
    Compound NameIC50 (µM)Mechanism of Action
    This compoundTBDHexokinase Inhibition
    2-Deoxy-D-Glucose10Glycolysis Inhibition
    Fluorinated Analog A5Enhanced Hexokinase Inhibition

Mechanistic Insights

The mechanism by which this compound exerts its biological activity likely involves:

  • Binding Affinity : The presence of fluorine atoms may enhance binding affinity to target enzymes due to increased lipophilicity and altered electronic properties .
  • Metabolic Stability : Fluorinated compounds often exhibit improved metabolic stability, allowing for prolonged therapeutic effects .

Q & A

Basic: What are the optimal synthetic protocols for preparing N1-(2-cyanophenyl)-N2-(2-fluorobenzyl)oxalamide with high purity?

Answer:
The synthesis typically involves coupling 2-cyanoaniline and 2-fluorobenzylamine derivatives using oxalyl chloride or ethyl oxalyl chloride as the bridging reagent. Key steps include:

  • Reaction Conditions : Use THF/water (1:1) as solvent, with NaOH and triethylamine as bases at 0°C, followed by gradual warming to room temperature (as described for analogous oxalamides in ).
  • Purification : Recrystallization from ethanol or dichloromethane/hexane mixtures, followed by washing with 1M HCl and water to remove unreacted amines.
  • Yield Optimization : Batch addition of oxalyl chloride improves control over exothermic reactions, reducing dimerization (e.g., 23% dimer observed in ).
  • Purity Validation : Confirm via HPLC (>90% purity) and HRMS (e.g., observed [M+H]+ matching calculated values within 0.1 ppm) .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 7.11–7.52 ppm for fluorobenzyl and cyanophenyl groups) and NH signals (δ ~10.5 ppm, broad singlet) .
    • ¹³C NMR : Confirm carbonyl carbons (δ ~156–158 ppm) and nitrile carbon (δ ~117 ppm) .
    • ¹⁹F NMR : Single peak near δ -120 ppm for the 2-fluorobenzyl group .
  • Mass Spectrometry : Use ESI-MS or APCI-MS to verify [M+H]+ and HRMS for exact mass (e.g., C₁₆H₁₁F₂N₃O₂: calc. 331.0832) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s enzyme inhibition potential?

Answer:
SAR studies require systematic modifications and functional assays:

  • Substituent Variation : Replace 2-cyanophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on binding (as in ).
  • Bioactivity Assays :
    • Enzyme Inhibition : Test against targets like cytochrome P450 4F11 (IC₅₀ determination via fluorescence-based assays) .
    • Antiviral Activity : Use HIV-1 entry inhibition assays (e.g., TZM-bl cell line with luciferase reporter) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites, guided by crystallographic data from related oxalamides .

Advanced: How should researchers address contradictory bioactivity data between batches of this compound?

Answer:
Discrepancies often arise from impurities or stereochemical variations:

  • Purity Reassessment : Re-analyze batches via HPLC to detect byproducts (e.g., dimers or unreacted amines) .
  • Stereoisomer Analysis : If the compound has chiral centers, use chiral HPLC or circular dichroism (CD) to confirm enantiomeric ratios (e.g., reports 1:1 stereoisomer mixtures).
  • Biological Replication : Repeat assays with freshly prepared solutions to rule out degradation. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Advanced: What strategies enable the use of this compound in non-biological applications, such as materials science?

Answer:
Oxalamides can serve as ligands or building blocks in coordination polymers:

  • Coordination Chemistry : React with Cu(II) or Ru(II) ions to form metal-organic frameworks (MOFs). For example, describes a Cu-based 2D polymer with helical substructures.
  • Synthetic Modifications : Introduce carboxylate or hydroxyethyl groups (e.g., H₃obea ligand in ) to enhance metal-binding capacity.
  • Characterization : Use single-crystal X-ray diffraction to confirm structural motifs and SQUID magnetometry to study magnetic properties .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage Conditions : Keep in amber vials under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the oxalamide bond.
  • Degradation Monitoring : Periodically check via TLC (silica gel, ethyl acetate/hexane) or ¹H NMR for loss of NH signals or new peaks indicating decomposition .

Advanced: How can computational methods predict the metabolic pathways of this compound?

Answer:

  • In Silico Tools : Use software like MetaSite or GLORY to identify probable sites of CYP450-mediated oxidation (e.g., fluorobenzyl or cyanophenyl groups) .
  • Metabolite Synthesis : Prepare predicted metabolites (e.g., hydroxylated derivatives) and compare LC-MS profiles with in vitro microsomal assays .

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